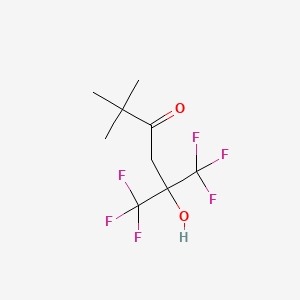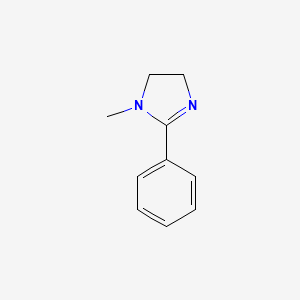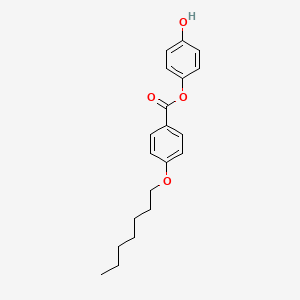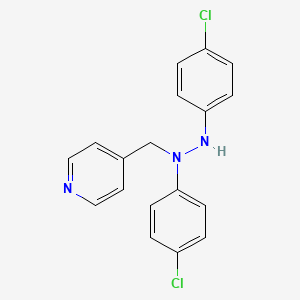![molecular formula C12H17NO2 B14688819 3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione CAS No. 25365-02-0](/img/structure/B14688819.png)
3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles. This transformation can be achieved using reagents such as sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related 3-azabicyclo[3.1.1]heptanes suggests that similar methodologies could be adapted for large-scale production. This would likely involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or introduce new substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various substituted spirocyclic compounds.
Applications De Recherche Scientifique
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mécanisme D'action
The mechanism by which 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to mimic the spatial arrangement of other biologically active molecules, thereby influencing various pathways and mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar core structure but lack the nitrogen atom present in 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione.
Uniqueness
3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is unique due to its spirocyclic structure and the presence of a nitrogen atom. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and drug development.
Propriétés
Numéro CAS |
25365-02-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
spiro[3-azabicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c14-10-8-7-9(11(15)13-10)12(8)5-3-1-2-4-6-12/h8-9H,1-7H2,(H,13,14,15) |
Clé InChI |
KOKZAONMSQQNBR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)C3CC2C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)




![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)



![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)

